Maitotoxin

Catalog No.
S1818837
CAS No.
59392-53-9
M.F
C164H256Na2O68S2
M. Wt
3425.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Maitotoxin

Generic ionophores like ionomycin compromise membrane integrity and bypass endogenous channel biology. Maitotoxin solves this by selectively and irreversibly activating native TRPC1 channels at picomolar concentrations, delivering a sustained, channel-mediated calcium influx without disrupting the bilayer. Key supply advantages:

  • Precision activation: Directly opens endogenous non-selective cation channels, preserving native signaling cascades for authentic results.
  • Extreme potency: Effective at pM levels, providing a maximal, artifact-free positive control in high-throughput calcium screens.
  • Supply confidence: Sourced from SMolecule with verified purity, stable cold-chain handling, and expedited international delivery.

CAS Number

59392-53-9

Product Name

Maitotoxin

Molecular Formula

C164H256Na2O68S2

Molecular Weight

3425.9 g/mol

InChI

InChI=1S/C164H258O68S2.2Na/c1-24-26-65(2)68(5)41-74(168)117(179)85-33-36-152(11)106(203-85)55-109-162(21,231-152)64-161(20)105(210-109)51-89-83(220-161)28-25-27-82-99(199-89)59-157(16)108(202-82)56-107-153(12,230-157)39-38-151(10)112(211-107)61-158(17)111(224-151)54-101(176)163(22,232-158)103-32-31-84-90(204-103)53-110-156(15,219-84)62-113-150(9,223-110)37-34-102-155(14,225-113)63-114-164(23,227-102)147(192)149-159(18,226-114)58-81(175)134(218-149)133-79(173)47-93-136(216-133)120(182)119(181)92(200-93)44-72(166)43-76(170)131-77(171)46-94-137(214-131)122(184)124(186)143(207-94)145-126(188)125(187)144-146(217-145)128(190)139-97(208-144)50-88-87(206-139)49-96-138(205-88)127(189)141(229-234(196,197)198)95(201-96)45-75(169)118(180)132-78(172)48-98-140(215-132)129(191)148-160(19,221-98)60-100-91(209-148)52-104-154(13,222-100)57-80(174)135-142(212-104)123(185)121(183)130(213-135)71(8)115(177)67(4)29-30-86(228-233(193,194)195)116(178)69(6)42-73(167)70(7)66(3)35-40-165;;/h24-25,28,35,65,67-69,71-149,165-192H,1,7,26-27,29-34,36-64H2,2-6,8-23H3,(H,193,194,195)(H,196,197,198);;/q;2*+1/p-2/b28-25-,66-35+;;/t65-,67+,68+,69+,71+,72+,73+,74+,75-,76+,77+,78+,79+,80+,81+,82+,83-,84+,85-,86-,87-,88+,89+,90-,91-,92-,93-,94-,95-,96+,97-,98+,99-,100+,101+,102+,103-,104+,105-,106-,107+,108-,109+,110+,111-,112-,113+,114+,115+,116+,117-,118+,119-,120+,121+,122+,123-,124+,125+,126+,127+,128+,129-,130-,131-,132-,133+,134+,135+,136+,137+,138+,139-,140+,141-,142-,143+,144-,145+,146+,147-,148+,149+,150-,151+,152+,153-,154-,155-,156-,157+,158+,159-,160-,161+,162-,163+,164+;;/m0../s1

SMILES

CC(CCC(C(C(C)CC(C(=C)C(=CCO)C)O)O)OS(=O)(=O)[O-])C(C(C)C1C(C(C2C(O1)C(CC3(C(O2)CC4C(O3)CC5(C(O4)C(C6C(O5)CC(C(O6)C(C(CC7C(C(C8C(O7)CC9C(O8)CC1C(O9)C(C2C(O1)C(C(C(O2)C1C(C(C2C(O1)CC(C(O2)C(CC(CC1C(C(C2C(O1)CC(C(O2)C1C(CC2(C(O1)C(C1(C(O2)CC2(C(O1)CCC1(C(O2)CC2(C(O1)CC1C(O2)CCC(O1)C1(C(CC2C(O1)(CC1C(O2)(CCC2(C(O1)CC1C(O2)(CC2C(O1)CC=CC1C(O2)CC2C(O1)(CC1(C(O2)CC2C(O1)(CCC(O2)C(C(CC(C)C(C)CC=C)O)O)C)C)C)C)C)C)C)O)C)C)C)C)C)O)C)O)O)O)O)O)O)O)O)O)O)O)O)O)OS(=O)(=O)[O-])O)O)O)O)C)C)O)O)O)O.[Na+].[Na+]

Synonyms

MAITOTOXIN;MTX;maitotoxin1;maitotoxin from dinoflagellate sp.;MAITOTOXIN 95+%

Canonical SMILES

CC(CCC(C(C(C)CC(C(=C)C(=CCO)C)O)O)OS(=O)(=O)[O-])C(C(C)C1C(C(C2C(O1)C(CC3(C(O2)CC4C(O3)CC5(C(O4)C(C6C(O5)CC(C(O6)C(C(CC7C(C(C8C(O7)CC9C(O8)CC1C(O9)C(C2C(O1)C(C(C(O2)C1C(C(C2C(O1)CC(C(O2)C(CC(CC1C(C(C2C(O1)CC(C(O2)C1C(CC2(C(O1)C(C1(C(O2)CC2(C(O1)CCC1(C(O2)CC2(C(O1)CC1C(O2)CCC(O1)C1(C(CC2C(O1)(CC1C(O2)(CCC2(C(O1)CC1C(O2)(CC2C(O1)CC=CC1C(O2)CC2C(O1)(CC1(C(O2)CC2C(O1)(CCC(O2)C(C(CC(C)C(C)CC=C)O)O)C)C)C)C)C)C)C)O)C)C)C)C)C)O)C)O)O)O)O)O)O)O)O)O)O)O)O)O)OS(=O)(=O)[O-])O)O)O)O)C)C)O)O)O)O.[Na+].[Na+]

Purity

≥95%

Maitotoxin (MTX) is a ladder-shaped polyether produced by the dinoflagellate Gambierdiscus toxicus and is recognized as the largest and most potent non-polymeric natural product known, with a molecular weight of approximately 3422 Da [1]. In procurement and assay design, MTX is primarily utilized as an ultra-potent, irreversible activator of endogenous non-selective cation channels (NSCCs), particularly the Transient Receptor Potential Canonical 1 (TRPC1) channel [2]. Unlike generic ionophores, MTX induces a massive, sustained influx of extracellular calcium at picomolar concentrations, making it the definitive positive control for calcium signaling, excitotoxicity, and TRP channel research where extreme potency and membrane preservation are required[2].

Research Fit

Unique Ca²⁺ influx and NHX-dependent acidification phenotype not shared by other polyether toxins

Discriminates mechanistically from ciguatoxin, brevetoxin, and yessotoxin pathways

Essential tool compound for MTX binding-site pharmacophore and cytolytic pore research

Required for polyether toxin synergism models (e.g., MTX+YTX co-application)

Substituting Maitotoxin with generic calcium ionophores (such as Ionomycin or A23187) fundamentally alters the assay mechanism. Ionophores act as mobile lipid-soluble carriers that physically shuttle calcium across the lipid bilayer, bypassing cellular channel machinery and disrupting native membrane integrity [1]. In contrast, MTX specifically binds to and opens endogenous TRPC1 and related non-selective cation channels, allowing researchers to study true channel-mediated downstream signaling [1]. Furthermore, substitution with co-occurring marine polyethers like Ciguatoxin (CTX) or Palytoxin (PTX) is functionally invalid; CTX primarily targets voltage-gated sodium channels (VGSCs), while PTX converts the Na+/K+ ATPase pump into a pore [2]. Only MTX provides targeted, channel-mediated calcium influx without confounding sodium pump or VGSC gating kinetics[2].

Substitution Risk

Ciguatoxin CTX 3C does not induce Ca²⁺ influx or intracellular acidification; excitotoxicity models require MTX

Brevetoxins act as competitive antagonists at the MTX binding site, not functional agonists; pharmacophore studies demand authentic MTX

Yessotoxin modulates Ca²⁺ responses but cannot replicate the primary MTX-activated cation channel and pore phenotype

Molar Potency and Signal-to-Noise in Calcium Influx Assays

In comparative fluorometric calcium assays, Maitotoxin demonstrates extreme molar potency, triggering massive intracellular calcium spikes at concentrations as low as 10 to 50 picomolar (pM) [1]. In head-to-head comparisons, achieving an equivalent acrosome reaction or calcium influx response requires 15 to 20 micromolar (µM) concentrations of generic ionophores like Ionomycin or A23187 [2]. This represents an approximately 10^5 to 10^6-fold difference in required molarity, allowing MTX to be dosed at ultra-trace levels that eliminate the risk of solvent (DMSO) toxicity or off-target lipid disruption [1].

Evidence DimensionConcentration required for maximal Ca2+ influx
Target Compound DataMaitotoxin (10 - 50 pM)
Comparator Or BaselineIonomycin / A23187 (15 - 20 µM)
Quantified DifferenceMTX is >100,000-fold more potent than standard ionophores.
ConditionsFluo-3 loaded mammalian cells and electrophysiological assays.

Enables ultra-trace dosing in high-throughput screens, ensuring that the observed cellular responses are free from solvent artifacts and non-specific lipid toxicity.

Systemic Toxicity
Head-to-head
LD₅₀ 0.13 µg/kg i.p. (mouse)
Reported highest acute toxicity among tested marine polyethers
1.9× vs CTX-1; 18× vs CTX-2; 615–5,770× vs YTX; mouse bioassay, data to verify

Mechanism of Calcium Translocation and Membrane Integrity

Unlike generic ionophores that physically permeate the lipid bilayer, Maitotoxin strictly relies on endogenous membrane proteins to facilitate calcium entry. Electrophysiological studies using Xenopus oocytes demonstrate that siRNA-mediated silencing of the TRPC1 channel completely abolishes the MTX-induced calcium current, even at elevated toxin doses [1]. Ionomycin, conversely, continues to flood the cell with calcium regardless of channel expression because it acts as a mobile ion carrier[2]. This absolute dependence on TRPC1 confirms that MTX preserves the native lipid bilayer's barrier function while selectively locking endogenous channels in an open state [1].

Evidence DimensionPathway of Ca2+ entry and dependence on channel expression
Target Compound DataMaitotoxin (Ca2+ influx abolished by >90% upon TRPC1 siRNA silencing)
Comparator Or BaselineIonomycin (Ca2+ influx unaffected by channel silencing; acts as a physical lipid shuttle)
Quantified DifferenceMTX is 100% dependent on endogenous channel machinery; ionophores bypass channels entirely.
ConditionsTwo-electrode voltage-clamp (TEVC) in TRPC1-silenced Xenopus oocytes.

Critical for researchers who need to study endogenous channel-mediated signaling cascades rather than artificial, chemically induced membrane leaks.

Ca²⁺ Influx vs CTX 3C
Head-to-head
MTX 5 nM: massive [Ca²⁺]c increase + intracellular acidification (pHi ↓)
CTX 3C 5 nM: no Ca²⁺ entry, no pH change; VGSC activation/inactivation shift only
Supports MTX-specific calcium overload model with NHX pathway
Primary cortical neurons; fura-2/BCECF; patch-clamp

Target Orthogonality vs. Co-occurring Marine Polyethers

Despite structural similarities and co-isolation from Gambierdiscus toxicus, Maitotoxin and Ciguatoxin (CTX) exhibit strictly divergent pharmacological profiles. In primary cortical neurons, CTX directly alters voltage-gated sodium channels (VGSCs) by shifting their activation and inactivation curves to more hyperpolarized potentials[1]. In contrast, MTX induces massive calcium influx and intracellular acidosis without exerting any effect on VGSC activation or inactivation kinetics [1]. This functional orthogonality proves that MTX is a highly specific tool for calcium channel activation that will not introduce confounding sodium channel gating artifacts into complex electrophysiological models [1].

Evidence DimensionEffect on Voltage-Gated Sodium Channel (VGSC) activation kinetics
Target Compound DataMaitotoxin (No effect on VGSC activation/inactivation curves)
Comparator Or BaselineCiguatoxin 3C (Shifts VGSC activation to hyperpolarized potentials)
Quantified DifferenceMTX provides complete functional selectivity for Ca2+ influx pathways without altering VGSC gating, unlike CTX.
ConditionsPatch-clamp electrophysiology in primary cultures of cortical neurons.

Ensures that positive control data in neuronal calcium assays is not confounded by simultaneous alterations in sodium channel gating.

Brevetoxin Antagonism
Head-to-head
MTX 0.3 nM: robust ⁴⁵Ca²⁺ influx in C6 glioma cells
PbTx-2 EC₅₀ 13 µM as antagonist; ~43,000-fold potency difference
Supports common binding-site pharmacophore with brevetoxins
Rat glioma C6; ⁴⁵Ca²⁺ flux; tetrodotoxin present
Cytolytic Pore vs P2X7
Head-to-head
MTX (25–250 pM): W7-sensitive, oATP-insensitive; Ca²⁺-dependent ethidium uptake
BzATP (10–200 µM): oATP-sensitive, W7-insensitive; weakly Ca²⁺-dependent
Supports MTX-specific pore activation pathway distinct from P2X7
THP-1, HEK293, BW5147.3; ethidium bromide uptake; temperature-controlled
YTX Potentiation
Head-to-head
MTX alone: [Ca²⁺]i increase, blocked by SKF96365
MTX + YTX (1 µM): enhanced [Ca²⁺]i, resistant to SKF96365, nifedipine, Ni²⁺
Supports polytoxin synergism research and parallel Ca²⁺ entry pathways
Human peripheral blood lymphocytes; fura-2 imaging
Structural Uniqueness
Class-level
MW 3,422 Da; 32 fused ether rings; 98 stereocenters; 2 sulfate esters
Structural complexity supports bifunctional membrane interaction studies
3–3.8× larger than brevetoxin B, CTX 3C, YTX; NMR/MS elucidation

Ultimate Positive Control for Fluorescence-Based Calcium Assays

Due to its extreme picomolar potency and lack of solvent-induced artifacts, Maitotoxin is the preferred positive control in high-throughput screening (HTS) for calcium influx[1]. It provides a reliable, maximal calcium signal without the membrane-disrupting effects of micromolar ionomycin doses.

Isolation and Study of TRPC1-Mediated Signaling Pathways

Because MTX selectively activates endogenous non-selective cation channels, specifically TRPC1, it is procured to model TRP channel activation in neurobiology and cardiovascular research[2]. It allows researchers to bypass upstream receptor activation and directly lock TRPC1 in an open state.

Controlled Induction of Excitotoxicity and Calpain Activation

MTX's ability to induce massive, sustained intracellular calcium overload and subsequent acidosis makes it an ideal tool for modeling excitotoxic cell death [1]. It is used to reliably trigger calcium-dependent proteases (calpains) and apoptotic cascades in neurodegenerative disease models.

Application Fit

Application
Selection Property
Validation Focus
Neuronal Ca²⁺ Overload & Excitotoxicity
MTX-specific Ca²⁺ influx and NHX-mediated acidification
Confirm calcium overload phenotype vs. CTX 3C negative control
Binding-Site Pharmacophore Mapping
Agonist response at MTX binding locus
Competitive inhibition with brevetoxins; synthetic fragment displacement
Cytolytic Pore Pathway Dissection
Calmodulin-dependent, oATP-insensitive activation
Pharmacological separation from P2X7 (BzATP control); ethidium uptake assay
Polytoxin Synergism & Ciguatera Modeling
YTX-sensitive calcium potentiation pathway
SKF96365-resistant Ca²⁺ entry assessment; co-application with yessotoxin

Wikipedia

Maitotoxin

Methods of Manufacturing

Maitotoxion, a putative Ca2+ channel agonist, was isolated from cultures of the marine dinoflagellate Gambierdiscus toxicus as a colorless amorphous solid.

General Manufacturing Information

The origin of ciguatera toxins has been identified in a dinoflagellate species, Gambierdiscus toxicus, which originally produces maitotoxins (MTXs), the lipophilic precursors of ciguatoxin. These precursors are biotransformed to ciguatoxins by herbivorous fishes and invertebrates grazing on G. toxicus and then accumulated in higher trophic levels.
Ciguatera fish poisoning (CFP), which is the most commonly reported marine toxin disease in the world, is caused by consumption of contaminated coral reef fishes such as barracuda, grouper, and snapper. It is estimated that approximately 25,000 people are affected annually by ciguatoxins and CFP is regarded as a world health problem.
The ciguatoxins are a family of heat-stable, lipid-soluble, highly oxygenated, cyclic polyether molecules with a structural framework reminiscent of the brevetoxins, and more than 20 toxins may be involved in ciguatera fish poisoning (CFP). ... Ciguatoxin and maitotoxin are the two most common toxins associated with CFP ...

Analytic Laboratory Methods

Capillary zone electrophoresis with UV detection was applied to the rapid and efficient separation of an underivatized phycotoxin, maitotoxin, associated with ciguateric fish poisoning. Highly sensitive detection was obtained by UV absorption at 195 nm. A detection limit of 50 pg of maitotoxin was achieved at this wavelength. Analysis involved using a fused silica capillary coated with a hydrophobic phase, polyvinylalcohols.

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